molecular formula C21H21N3O B3063872 N-(2,6-diphenylpyrimidin-4-yl)-3-methylbutyramide CAS No. 820961-45-3

N-(2,6-diphenylpyrimidin-4-yl)-3-methylbutyramide

Cat. No.: B3063872
CAS No.: 820961-45-3
M. Wt: 331.4 g/mol
InChI Key: LUPWFOJGRCESTC-UHFFFAOYSA-N
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Description

N-(2,6-diphenylpyrimidin-4-yl)-3-methylbutyramide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with phenyl groups at positions 2 and 6, and an amide group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-diphenylpyrimidin-4-yl)-3-methylbutyramide typically involves the reaction of 2,6-diphenylpyrimidine-4-carboxylic acid with 3-methylbutylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, increased yield, and reduced production costs. The use of automated systems for purification and quality control ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-diphenylpyrimidin-4-yl)-3-methylbutyramide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The amide group in the compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new alkyl or acyl groups replacing the original amide group.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2,6-diphenylpyrimidin-4-yl)-3-methylbutyramide involves its interaction with specific molecular targets, such as enzymes and proteins. For example, as a CDK inhibitor, the compound binds to the active site of the enzyme, preventing its interaction with cyclin proteins and thereby inhibiting cell cycle progression. This leads to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-diphenylpyrimidin-4-yl)-3-methylbutyramide stands out due to its specific substitution pattern and the presence of the 3-methylbutyramide group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

820961-45-3

Molecular Formula

C21H21N3O

Molecular Weight

331.4 g/mol

IUPAC Name

N-(2,6-diphenylpyrimidin-4-yl)-3-methylbutanamide

InChI

InChI=1S/C21H21N3O/c1-15(2)13-20(25)23-19-14-18(16-9-5-3-6-10-16)22-21(24-19)17-11-7-4-8-12-17/h3-12,14-15H,13H2,1-2H3,(H,22,23,24,25)

InChI Key

LUPWFOJGRCESTC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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